molecular formula C11H12Cl2N2O B2627261 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol CAS No. 883061-57-2

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol

Cat. No.: B2627261
CAS No.: 883061-57-2
M. Wt: 259.13
InChI Key: FITCEBBVLDFPRJ-UHFFFAOYSA-N
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Description

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C11H12Cl2N2O. It belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole ring substituted with two chlorine atoms at positions 5 and 6, and a butanol chain at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Major Products

    Oxidation: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butanal.

    Reduction: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butane.

    Substitution: 4-(5-methoxy-6-chloro-1H-benzimidazol-1-yl)butan-1-ol.

Scientific Research Applications

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(5,6-dichlorobenzimidazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-5-10-11(6-9(8)13)15(7-14-10)3-1-2-4-16/h5-7,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITCEBBVLDFPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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